
N-(2,4-dichlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole urea derivatives, such as the one , typically involves the reaction of amino-substituted thiazoles with isocyanates. For instance, Ling et al. (2008) described the synthesis of novel thiazolyl urea derivatives by reacting 2-amino-4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl) thiazoles with 2,4-dichloro-1-isocyanatobenzene. The resulting compounds were confirmed through elemental analysis, 1H NMR, and X-ray diffraction, indicating a robust method for producing such derivatives with potential antitumor activities (Ling et al., 2008).
Molecular Structure Analysis
The molecular structure of thiazole urea derivatives is characterized by the presence of a thiazole ring connected to a urea moiety. This configuration contributes to the compound's biological activity. For example, the study by Song et al. (2008) on a similar compound, N-(2,6-difluorobenzoyl)-N'-(5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl)urea, revealed that the urea scaffold in each molecule is planar due to intramolecular N-H···O hydrogen bonding. The structure was elucidated using X-ray crystallography, NMR, MS, and IR techniques, highlighting the compound's potential for fungicidal activities (Song et al., 2008).
Chemical Reactions and Properties
Thiazole urea compounds participate in various chemical reactions due to the reactive sites present in both the thiazole and urea components. The reactivity can be exploited to synthesize derivatives with enhanced biological activities. For instance, Gazieva et al. (2009) studied the α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea with different imidazolidin-2-ones, leading to the synthesis of novel glycoluril derivatives. These compounds were characterized using X-ray diffraction, demonstrating the versatility of thiazole urea derivatives in chemical synthesis (Gazieva et al., 2009).
Physical Properties Analysis
The physical properties of thiazole urea derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be influenced by the substituents on the thiazole ring and the urea moiety. For example, Zhang et al. (2017) reported on the crystal structure and spectral properties of a coumarin-thiadiazole urea derivative, emphasizing the impact of molecular interactions on the compound's physical properties (Zhang et al., 2017).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS2/c1-6-10(20-12(19)17(6)2)16-11(18)15-9-4-3-7(13)5-8(9)14/h3-5H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSRVKAZALQYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646086.png)
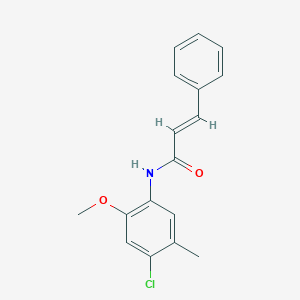

![(5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5646114.png)
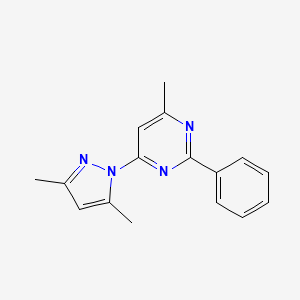
![3-[(2-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646122.png)
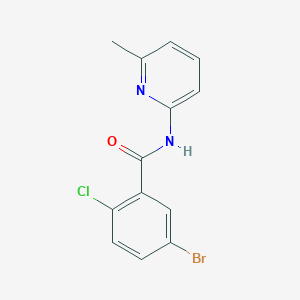
![4-{1-cyclohexyl-5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5646145.png)

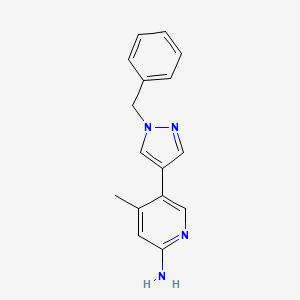
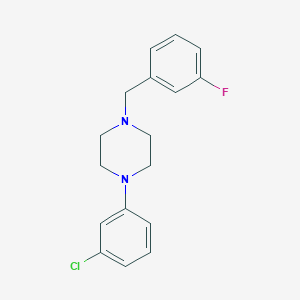
![2-methoxy-2-methyl-N-{rel-(3R,4S)-1-[(3-methyl-2-pyrazinyl)methyl]-4-propyl-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5646185.png)
![2-{[3'-(methylthio)biphenyl-3-yl]oxy}acetamide](/img/structure/B5646192.png)
